molecular formula C33H27NO8 B1664225 A-317491 CAS No. 475205-49-3

A-317491

货号: B1664225
CAS 编号: 475205-49-3
分子量: 565.6 g/mol
InChI 键: VQGBOYBIENNKMI-LJAQVGFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

五氟苯磺酰荧光素是一种专门的荧光探针,主要用于检测各种生物和化学体系中的过氧化氢 (H₂O₂) 水平。 该化合物在正常条件下不具有荧光性,但在与过氧化氢反应后会变得高度荧光,使其成为监测细胞中氧化应激和相关过程的绝佳工具 .

准备方法

合成路线和反应条件

五氟苯磺酰荧光素的合成通常涉及荧光素与五氟苯磺酰氯的反应。该反应在诸如二氯甲烷或四氢呋喃的有机溶剂中进行,通常在三乙胺等碱的存在下进行,以中和生成的盐酸。 反应条件通常需要控制温度,通常在室温附近,以确保反应物和产物的稳定性 .

工业生产方法

五氟苯磺酰荧光素的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以确保高产率和纯度。 然后使用重结晶或色谱等技术对产物进行纯化以去除任何杂质 .

化学反应分析

Stability and Pharmacokinetics

A-317491 exhibits high systemic bioavailability (∼80%) in rats after subcutaneous administration, with an 11-hour plasma half-life and >99% protein binding. Pharmacokinetic studies confirm it does not undergo detectable metabolism in human or rat liver microsomes, suggesting stability against oxidation or glucuronidation .

Receptor Interactions and Biochemical Reactions

This compound acts as a competitive antagonist of P2X3/P2X2/3 receptors, blocking α,β-meATP-induced calcium flux with stereospecificity (S-enantiomer > R-enantiomer) .

Key Binding Data

Receptor/ActivityThis compound (Ki, nM)A-317344 (Ki, nM)
Rat P2X322 ± 8>7,300
Human P2X322 ± 3>10,000
Rat P2X2/392 ± 111,300 ± 30
Human P2X2/39 ± 21,100 ± 200
Table 1 from

In electrophysiological studies, this compound reversibly blocks P2X3-mediated currents in rat dorsal root ganglion (DRG) neurons with an IC50 of 15 nM .

Formulation Chemistry

This compound-loaded nanoparticles (NLC/A-317491) were prepared via solvent diffusion, using monostearin and oleic acid as lipid matrices. Encapsulation efficiency (EE%) was 75.5% ± 4.94% , with delayed drug release kinetics (58.8% cumulative release over 72 hours) .

  • CSOSA (glycolipid-like polymer) : Synthesized via coupling carboxyl groups of SA with amino groups of CSO using EDC .

  • Stability in Nanoparticles : CSOSA-coated NLC/A-317491 showed enhanced hydrophilic modification , facilitating sustained this compound release compared to uncoated NLC .

Selectivity Profile

This compound demonstrates high selectivity over other P2X receptors (e.g., P2X1, P2X2, P2X4) and P2Y2 receptors, with Ki values >2.5 μM . Weak δ-opioid receptor affinity (IC50 ≈ 5 μM) is noted, but no significant activity at μ- or κ-opioid receptors .

Analytical Methods

  • HPLC Analysis : A gradient mobile phase (water/acetonitrile with trifluoroacetic acid) and UV detection at 210 nm were used to quantify this compound encapsulation in nanoparticles .

  • Binding Studies : Fluorescence-based calcium assays (e.g., fluo-4 AM) and electrophysiological recordings confirmed receptor blockade .

科学研究应用

Scientific Research Applications

A-317491 has been investigated in multiple preclinical studies for its efficacy in treating various pain conditions:

  • Chronic Inflammatory Pain :
    • In rodent models, this compound demonstrated significant antinociceptive effects in chronic inflammatory pain induced by complete Freund's adjuvant (CFA). The effective dose (ED50) for reducing thermal hyperalgesia was reported at approximately 30 nmol when administered intrathecally .
  • Neuropathic Pain :
    • Studies have shown that this compound effectively alleviates mechanical allodynia and thermal hyperalgesia following nerve injury models such as chronic constriction injury (CCI) and L5-L6 nerve ligation. The ED50 values for these conditions ranged from 10 to 15 micromol/kg when administered subcutaneously .
  • Detrusor Hyperreflexia :
    • Research indicates that this compound may also influence bladder function by mitigating detrusor hyperreflexia in chronic spinal cord injury models, suggesting potential applications in urology .

Case Study 1: Chronic Pain Management

In a study published by McGaraughty et al., this compound was shown to significantly reduce pain behaviors in rat models of chronic inflammatory pain. The compound was administered via intrathecal injection, resulting in a marked decrease in nocifensive behaviors during both acute and chronic phases of pain assessment using the formalin test .

Case Study 2: Neuropathic Pain Relief

Another pivotal study explored the effects of this compound on neuropathic pain resulting from nerve injury. The findings indicated that systemic administration of this compound effectively reduced both thermal hyperalgesia and mechanical allodynia, highlighting its potential as a therapeutic agent for neuropathic pain conditions .

Comparative Data Table

Application Area Model Administration Route ED50 (nmol) Effectiveness
Chronic Inflammatory PainCFA ModelIntrathecal~30Significant reduction in hyperalgesia
Neuropathic PainCCI ModelSubcutaneous10-15Effective relief from allodynia
Detrusor HyperreflexiaSpinal Cord Injury ModelIntrathecalNot specifiedMitigation of hyperreflexia

作用机制

五氟苯磺酰荧光素发挥作用的机制涉及过氧化氢对磺酰基键的选择性水解。该反应释放出荧光素,荧光素具有高度荧光。 该反应的分子靶标是磺酰基,该途径涉及磺酰基键的断裂,导致荧光素的形成 .

生物活性

A-317491 is a selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors, which are ion channels that play a significant role in nociceptive signaling. This compound has been extensively studied for its biological activity, particularly in the context of chronic inflammatory and neuropathic pain.

This compound exhibits high affinity for blocking P2X3 and P2X2/3 receptor-mediated calcium flux, with inhibition constants (Ki) ranging from 22 to 92 nM across various species (human and rat) . The compound demonstrates stereospecificity, as its R-enantiomer (A-317344) shows significantly lower activity at these receptors .

Key Characteristics

  • Selectivity : High selectivity over other P2 receptors and neurotransmitter receptors (IC50 > 10 µM) .
  • Antinociceptive Activity : Effective in reducing thermal hyperalgesia and mechanical allodynia in rat models of chronic pain .
  • Administration Routes : Effective via both intrathecal and intraplantar administration, with varying efficacy depending on the model of pain .

Chronic Pain Models

This compound has shown significant antinociceptive effects in various models of chronic pain, including:

  • Complete Freund's Adjuvant (CFA) Model : Exhibited an effective dose (ED50) of approximately 30 nmol when administered intrathecally .
  • Chronic Constriction Injury (CCI) Model : Demonstrated an ED50 of 10 nmol for both thermal hyperalgesia and mechanical allodynia .

Acute Pain Models

Interestingly, this compound was ineffective in reducing nociception in acute pain models, such as postoperative pain or visceral pain, indicating a specific role in chronic pain pathways .

Comparative Efficacy Table

Pain ModelAdministration RouteED50 (nmol)Efficacy
CFAIntrathecal30Significant
CCIIntrathecal10Significant
CarrageenanIntraplantar>300Less effective
Acute PainVarious>100Ineffective

Study on Antinociceptive Effects

In a study assessing the antinociceptive effects of this compound, researchers found that intraplantar administration significantly reduced nocifensive behaviors in both phases of the formalin assay. The results indicated a 40% reduction in the first phase and a 37% reduction in the second phase compared to vehicle-treated controls .

Role of P2X Receptors

Further research indicates that both spinal and peripheral P2X3 receptors contribute to nociceptive transmission. The blockade by this compound suggests potential therapeutic applications for managing chronic pain conditions without affecting acute pain responses .

属性

IUPAC Name

5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGBOYBIENNKMI-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197185
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475205-49-3
Record name A-317491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-317491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-317491
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
A-317491
Reactant of Route 3
Reactant of Route 3
A-317491
Reactant of Route 4
Reactant of Route 4
A-317491
Reactant of Route 5
A-317491
Reactant of Route 6
A-317491

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。